N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound featuring a benzamide core substituted with a thiazole ring and a dichlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dichlorothiophene, thiazole, and 3-(methylsulfonyl)benzoic acid.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiazole ring, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring and the thiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed using techniques like NMR, IR, and mass spectrometry.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Its structural features make it a promising lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for agrochemicals, enhancing crop protection and yield.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It binds to the active site of target enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide: shares similarities with other benzamide derivatives and thiazole-containing compounds, such as:
Uniqueness
- Structural Features : The presence of both a dichlorothiophene and a thiazole ring in the same molecule is relatively unique, providing a distinct set of chemical properties.
- Functional Groups : The combination of a methylsulfonyl group with the benzamide core enhances its reactivity and potential biological activity.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S3/c1-25(21,22)9-4-2-3-8(5-9)14(20)19-15-18-11(7-23-15)10-6-12(16)24-13(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNALIAUQABCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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